N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide
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Overview
Description
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .
Synthesis Analysis
1,2,3-Triazoles are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .
Molecular Structure Analysis
Depending on the location of the NH proton, monocyclic 1,2,3-triazoles are further categorized into three subclasses . One N atom is pyrrole kind, and the other two atoms are pyridine kind .
Chemical Reactions Analysis
1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol .
Physical and Chemical Properties Analysis
1,2,3-Triazoles are thermodynamically stable tautomers. They exist in equilibrium in solutions and have very close values of Gibbs energy .
Scientific Research Applications
1. Antimycobacterial Activity
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide and its derivatives show promise in antimycobacterial activity. Compounds with structural similarity, like N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives, were designed based on known FAS II inhibitors and showed antimycobacterial activity against Mycobacterium tuberculosis, with a range of 5-95μM in minimum inhibitory concentration (MIC) and a good safety profile (Kakwani et al., 2011).
Mechanism of Action
Target of Action
1,2,3-Triazoles are nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme. This makes the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Biochemical Pathways
The specific biochemical pathways affected by 1,2,3-triazoles would depend on the specific targets they interact with. Given their broad range of potential targets, these compounds could potentially influence a variety of biochemical pathways .
Pharmacokinetics
The ADME properties of 1,2,3-triazoles would depend on the specific compound and its structure. In general, 1,2,3-triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 1,2,3-triazoles would depend on the specific compound and its structure. Factors such as pH, temperature, and the presence of other compounds could potentially influence these properties .
Future Directions
Properties
IUPAC Name |
(E)-3-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(12-11-16-7-3-1-4-8-16)22-18(15-23-20-13-14-21-23)17-9-5-2-6-10-17/h1-14,18H,15H2,(H,22,24)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIYZCCDLCEGNW-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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